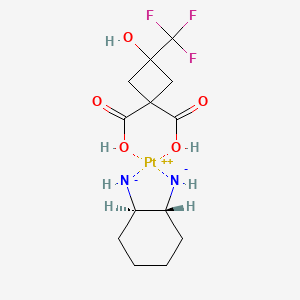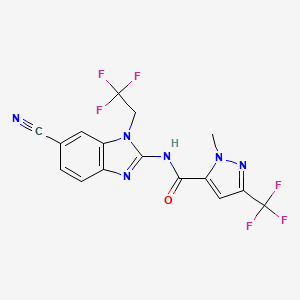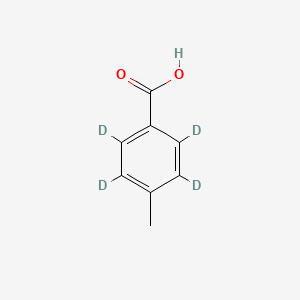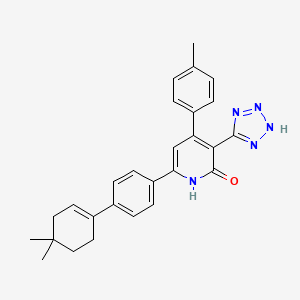
Mgat2-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mgat2-IN-4 is a compound known for its inhibitory effects on monoacylglycerol acyltransferase 2 (MGAT2). This enzyme plays a crucial role in the metabolism of dietary fats, making this compound a significant compound in the study of obesity, diabetes, and non-alcoholic steatohepatitis (NASH) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mgat2-IN-4 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the compound, which is essential for its use in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Mgat2-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Mgat2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the biochemical pathways involving MGAT2.
Biology: Helps in understanding the role of MGAT2 in cellular metabolism and energy homeostasis.
Medicine: Investigated for its potential therapeutic effects in treating obesity, diabetes, and NASH.
Industry: Used in the development of new drugs and therapeutic agents targeting metabolic disorders
Mécanisme D'action
Mgat2-IN-4 exerts its effects by inhibiting the activity of monoacylglycerol acyltransferase 2. This enzyme is involved in the resynthesis of triacylglycerol, a crucial step in the absorption of dietary fat. By inhibiting MGAT2, this compound reduces the formation of triacylglycerol, leading to decreased fat absorption and increased energy expenditure .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-309309: Another MGAT2 inhibitor with similar metabolic effects.
CompA: A potent, selective, and orally bioavailable MGAT2 inhibitor.
Uniqueness
Mgat2-IN-4 is unique due to its specific inhibitory effects on MGAT2 and its stability in liver metabolism. This makes it a valuable compound for studying metabolic disorders and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C27H27N5O |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
6-[4-(4,4-dimethylcyclohexen-1-yl)phenyl]-4-(4-methylphenyl)-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C27H27N5O/c1-17-4-6-20(7-5-17)22-16-23(28-26(33)24(22)25-29-31-32-30-25)21-10-8-18(9-11-21)19-12-14-27(2,3)15-13-19/h4-12,16H,13-15H2,1-3H3,(H,28,33)(H,29,30,31,32) |
Clé InChI |
XMQKWTWPIMYWMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)C4=CCC(CC4)(C)C)C5=NNN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)

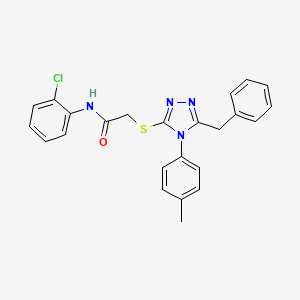

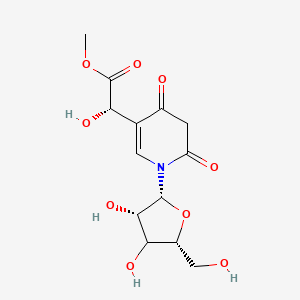
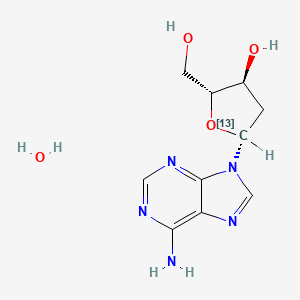
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
